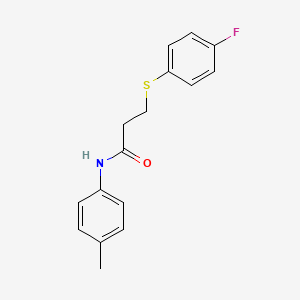

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is an organic compound that features a fluorophenyl group, a thioether linkage, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide typically involves the following steps:

Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor, such as 3-bromopropanamide, under basic conditions.

Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with p-toluidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Recent studies have highlighted the analgesic potential of compounds structurally related to 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide. Research on TRPV1 antagonists, a class of compounds that includes derivatives similar to the target compound, demonstrates their efficacy in models of neuropathic pain. These compounds have been shown to block capsaicin-induced hypothermia and exhibit potent antiallodynic activities in animal models, indicating their utility in pain management therapies .

1.2 Anticancer Activity

The compound's structural analogs have been evaluated for anticancer activity against various human cancer cell lines. For instance, derivatives exhibiting similar moieties demonstrated significant cytotoxic effects against glioblastoma and triple-negative breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by MTT assays showing reduced viability in treated cells .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. A study focusing on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide revealed potent antitubercular activities against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The promising results indicate that modifications to the phenoxyacetamide scaffold can lead to effective antitubercular agents .

Antioxidant Properties

In addition to its pharmacological applications, the antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives have shown antioxidant capabilities exceeding that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Studies on SAR reveal that specific substitutions on the aromatic rings significantly influence biological activity, allowing researchers to design more effective analogs tailored for specific therapeutic targets .

Summary Table of Applications

Case Studies

Case Study 1: TRPV1 Antagonists

In a study investigating TRPV1 antagonists, several compounds were synthesized and tested for their ability to inhibit capsaicin-induced responses in vivo. Compounds structurally similar to this compound were identified as having significant analgesic properties, leading to further development for clinical applications in chronic pain management.

Case Study 2: Antitubercular Agents

A series of phenoxyacetamide derivatives were synthesized and evaluated for their antitubercular activity. The lead compound demonstrated an MIC of 4 μg/mL against both sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis based on structural modifications.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amide functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-((4-chlorophenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

3-((4-bromophenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

3-((4-methylphenyl)thio)-N-(p-tolyl)propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can enhance its biological activity and make it a more attractive candidate for drug development.

Biological Activity

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thioether functional group, an amide linkage, and a fluorophenyl moiety, which contribute to its biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The thioether and amide functionalities facilitate hydrogen bonding with proteins and enzymes.

- Binding Affinity : The fluorophenyl group increases the compound's binding affinity for specific targets, potentially inhibiting their activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Antiviral Activity

While specific data on the antiviral effects of this compound is limited, related compounds have demonstrated antiviral properties through mechanisms such as inhibition of viral replication and interference with viral protein synthesis .

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the efficacy of several derivatives against human cancer cell lines, including breast cancer (MCF7) and glioblastoma (U-87). The study found that compounds with similar thioether and amide structures exhibited IC50 values ranging from 8 µM to 12 µM, indicating substantial anticancer activity . -

Mechanistic Insights :

Molecular docking studies have revealed that this compound binds effectively to active sites of target proteins involved in cancer progression. This binding disrupts normal cellular functions, leading to apoptosis in cancer cells .

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c1-12-2-6-14(7-3-12)18-16(19)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBXDRZNQYIJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.